3-Amino-1-(1,2-thiazol-5-yl)butan-1-one
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Overview
Description
3-Amino-1-(1,2-thiazol-5-yl)butan-1-one is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, antiviral, and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,2-thiazol-5-yl)butan-1-one typically involves the reaction of a thiazole derivative with an appropriate amine. One common method is the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in an aqueous medium, which yields substituted thiazole derivatives . The reaction conditions often include the use of a base such as potassium hydroxide and solvents like ethanol.
Industrial Production Methods
Industrial production methods for thiazole derivatives, including this compound, often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1,2-thiazol-5-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
3-Amino-1-(1,2-thiazol-5-yl)butan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 3-Amino-1-(1,2-thiazol-5-yl)butan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
3-Amino-1-(1,2-thiazol-5-yl)butan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10N2OS |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
3-amino-1-(1,2-thiazol-5-yl)butan-1-one |
InChI |
InChI=1S/C7H10N2OS/c1-5(8)4-6(10)7-2-3-9-11-7/h2-3,5H,4,8H2,1H3 |
InChI Key |
RBAPCCWVAXYXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=NS1)N |
Origin of Product |
United States |
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